molecular formula C20H30O3 B12527542 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane CAS No. 654068-28-7

2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane

Cat. No.: B12527542
CAS No.: 654068-28-7
M. Wt: 318.4 g/mol
InChI Key: HTDBWZWDAYAUBW-UHFFFAOYSA-N
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Description

2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane is a chemical compound with a molecular mass of 318.21949481999997 daltons It is characterized by the presence of a benzyloxy group attached to an oct-3-en-1-yl chain, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers of the aromatic series.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy group and oxane ring play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the benzyloxy group attached to an oct-3-en-1-yl chain and an oxane ring. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research and industry .

Properties

CAS No.

654068-28-7

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-(8-phenylmethoxyoct-3-enoxy)oxane

InChI

InChI=1S/C20H30O3/c1(2-4-10-16-22-20-14-8-11-17-23-20)3-9-15-21-18-19-12-6-5-7-13-19/h2,4-7,12-13,20H,1,3,8-11,14-18H2

InChI Key

HTDBWZWDAYAUBW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC=CCCCCOCC2=CC=CC=C2

Origin of Product

United States

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